N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The structure of this compound features a triazolo[4,3-a]pyridine core, which is fused with a pyridine ring and a triazole ring, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be achieved through several methods:
Oxidative Cyclization: One common method involves the oxidative cyclization of α-keto acids and 2-hydrazinopyridines in the presence of potassium iodide (KI) as a catalyst.
Microwave-Assisted Synthesis: Another method utilizes microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides.
Classical Methods: Traditional methods include the cyclodehydration of acylated 2-hydrazinopyridines and the oxidative cyclization of 2-pyridylhydrazones.
Chemical Reactions Analysis
N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be compared with other similar compounds:
Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit antibacterial and antifungal activities but differ in their core structure.
Triazolo[4,3-a]quinoxaline Derivatives: These compounds have antiviral and antimicrobial properties and contain a quinoxaline ring fused with a triazole ring.
Triazolo[4,3-a]pyrimidine Derivatives: These derivatives are known for their pharmacological activities and are synthesized using environmentally friendly methods.
The uniqueness of N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide lies in its specific structure, which imparts a broad spectrum of biological activities and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-2-3-4-12-5-8-14(9-6-12)18-16(22)13-7-10-15-19-20-17(23)21(15)11-13/h5-11H,2-4H2,1H3,(H,18,22)(H,20,23) |
InChI Key |
GIWVETUGOMVHNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN3C(=NNC3=O)C=C2 |
Origin of Product |
United States |
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